molecular formula C7H5Br2NO3 B089358 2,6-Dibromo-3-methyl-4-nitrophenol CAS No. 14401-03-7

2,6-Dibromo-3-methyl-4-nitrophenol

Cat. No. B089358
CAS RN: 14401-03-7
M. Wt: 310.93 g/mol
InChI Key: IPHPHFJJKHXWHH-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-methyl-4-nitrophenol is a compound of interest due to its distinct chemical properties and potential applications. It belongs to a class of compounds characterized by their nitrophenol structure, which significantly influences their chemical behavior and interactions.

Synthesis Analysis

The synthesis of 2,6-Dibromo-3-methyl-4-nitrophenol and similar compounds often involves nitration reactions. For instance, Hartshorn et al. (1985) discuss the nitration of bromophenols leading to products of nitro-debromination, which is likely relevant to the synthesis of similar compounds like 2,6-Dibromo-3-methyl-4-nitrophenol (Hartshorn, Robinson, Vaughan, & White, 1985).

Molecular Structure Analysis

The molecular structure of such compounds has been explored through various spectroscopic techniques. Fedorov et al. (2005) examined 2,6-dibromo-4-nitrophenol and found that dissolution in aprotic protophilic solvents forms a three-center solvation H-complex, indicating a complex molecular structure (Fedorov et al., 2005).

Scientific Research Applications

  • Chemical Reactions and Structures :

    • Gray et al. (1984) explored the nitrations of various substituted phenols, including 2,6-dibromo-4-methylphenols, providing insight into the formation of benzoquinones and lactones, which are significant in organic synthesis and chemical reaction studies (Gray et al., 1984).
    • Manimozhi et al. (2022) investigated 2,6-dibromo-4-nitrophenol using density functional theory (DFT), providing detailed insights into its molecular structure and vibrational spectra. This kind of study is crucial for understanding the molecular behavior of such compounds (Manimozhi et al., 2022).
  • Biodegradation and Environmental Impact :

    • Bhushan et al. (2000) examined the biodegradation of 3-methyl-4-nitrophenol, closely related to 2,6-dibromo-3-methyl-4-nitrophenol, highlighting the environmental impact and degradation pathways of such compounds (Bhushan et al., 2000).
    • Min et al. (2019) researched the biodegradation of 2,6-dibromo-4-nitrophenol by Cupriavidus sp., which is vital for understanding the environmental fate and degradation of this compound (Min et al., 2019).
  • Toxicological Effects and Safety :

    • O'Connor and Young (1989) evaluated the toxicity of various substituted phenols, including 2,6-dibromo-4-nitrophenol, under methanogenic conditions, providing essential data for environmental and health safety assessments (O'Connor & Young, 1989).
    • Nehéz et al. (1985) studied the mutagenic effect of 3-methyl-4-nitrophenol, which is structurally related to 2,6-dibromo-3-methyl-4-nitrophenol, on somatic cells, highlighting the potential genetic and health risks associated with exposure to such chemicals (Nehéz et al., 1985).
  • Photocatalysis and Detection Applications :

    • Chakraborty et al. (2021) demonstrated the use of composite nanocones for the electrochemical detection and photodegradation of 4-nitrophenol, indicating potential applications in detecting and degrading nitrophenol derivatives, including 2,6-dibromo-3-methyl-4-nitrophenol (Chakraborty et al., 2021).

properties

IUPAC Name

2,6-dibromo-3-methyl-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO3/c1-3-5(10(12)13)2-4(8)7(11)6(3)9/h2,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHPHFJJKHXWHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1[N+](=O)[O-])Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377806
Record name 2,6-dibromo-3-methyl-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-3-methyl-4-nitrophenol

CAS RN

14401-03-7
Record name 2,6-dibromo-3-methyl-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Methyl-4-nitrophenol (1.50 g, 9.75 mmol) was dissolved in a mixture of CH2Cl2 (30 mL) and methanol (30 mL) and cooled to 4° C. While stirring, benzyltrimethylammoniumtribromide (7.6 g, 19.5 mmol) and CaCO3 (1.95 g, 19.5 mmol) was added and the reaction was allowed to warm to room temperature. After 30 minutes, 1N HCl (45 mL) was added and reaction mixture left for 16 hours at 4° C. The organic phase was removed in vacuo and the resulting precipitate was collected by filtration and washed by water. The damp solid was co-evaporated with toluene and Et2O to yield 2.8 g (93%) of 2,6-dibromo-3-methyl-4-nitrophenol as a white solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step Two
Name
Quantity
1.95 g
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Davis, J Rosenbaum… - … of the Science of Food and …, 1969 - Wiley Online Library
A series of halogenated nitro‐ and cyano‐phenols has been synthesised for structure‐activity studies against the liver fluke, Fasciola hepatica. Hie functional groups of the most …
Number of citations: 7 onlinelibrary.wiley.com

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